Methyl 5-chloro-4-ethoxy-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-4-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-ethoxy-2-fluorobenzoate typically involves the esterification of 5-chloro-4-ethoxy-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-4-ethoxy-2-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 5-chloro-4-ethoxy-2-fluorobenzyl alcohol.
Oxidation: Formation of 5-chloro-4-ethoxy-2-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-4-ethoxy-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-4-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets. The chloro, ethoxy, and fluoro substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chloro-2-fluorobenzoate: Similar structure but lacks the ethoxy group.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Similar structure but has a bromo substituent instead of ethoxy.
Methyl 4-chloro-5-ethoxy-2-fluorobenzoate: Similar structure but with different positioning of the ethoxy group.
Uniqueness
Methyl 5-chloro-4-ethoxy-2-fluorobenzoate is unique due to the specific positioning of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group at the 4-position, in particular, can influence its reactivity and interactions in various applications .
Eigenschaften
Molekularformel |
C10H10ClFO3 |
---|---|
Molekulargewicht |
232.63 g/mol |
IUPAC-Name |
methyl 5-chloro-4-ethoxy-2-fluorobenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-9-5-8(12)6(4-7(9)11)10(13)14-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
KCWURIIDGIPDOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)F)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.